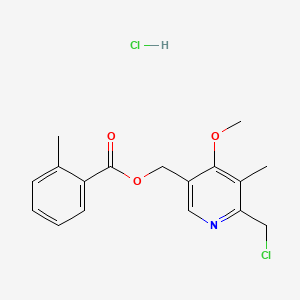
6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride is a chemical compound with the molecular formula C17H18ClNO3.HCl and a molecular weight of 356.24 . This compound is primarily used as an intermediate in the preparation of Omeprazole metabolites . It is a biochemical used in proteomics research .
Preparation Methods
The synthesis of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride involves several stepsThe final step involves the esterification of the pyridine derivative with o-toluic acid and subsequent conversion to the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride involves its role as an intermediate in the synthesis of Omeprazole metabolites. Omeprazole is a proton pump inhibitor that reduces stomach acid production by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells . The molecular targets and pathways involved include the inhibition of the proton pump, leading to decreased acid secretion and relief from acid-related disorders.
Comparison with Similar Compounds
6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride can be compared with other similar compounds, such as:
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-isomer of Omeprazole, which has improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of Omeprazole metabolites .
Properties
IUPAC Name |
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3.ClH/c1-11-6-4-5-7-14(11)17(20)22-10-13-9-19-15(8-18)12(2)16(13)21-3;/h4-7,9H,8,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOALDKYNIWOTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675758 |
Source


|
| Record name | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215661-49-6 |
Source


|
| Record name | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)
![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

